molecular formula C18H17Cl3F2N4O2 B607777 Uprosertib hydrochloride CAS No. 1047635-80-2

Uprosertib hydrochloride

Cat. No. B607777
M. Wt: 465.71
InChI Key: LAPFKCIDRPWAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uprosertib, also known as GSK2141795, is a small molecule that has been used in trials studying the treatment of various types of cancer, including melanoma, solid tumors, cervical cancer, and HER2/Neu Negative . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .


Molecular Structure Analysis

Uprosertib has a molecular formula of C18H16Cl2F2N4O2 and an average molecular weight of 429.25 . The hydrochloride form of Uprosertib has a molecular formula of C18H17Cl3F2N4O2 and an average molecular weight of 465.71 .


Physical And Chemical Properties Analysis

Uprosertib hydrochloride has a water solubility of 0.0351 mg/mL, a logP of 3.26 (ALOGPS) and 2.59 (Chemaxon), and a logS of -4.1 (ALOGPS). It has a pKa (Strongest Acidic) of 14.04 and a pKa (Strongest Basic) of 9.02. It has a physiological charge of 1, a hydrogen acceptor count of 3, and a hydrogen donor count of 2 .

Scientific Research Applications

1. Cancer Treatment Research

Uprosertib hydrochloride has been investigated for its potential in cancer treatment. A study by (Tolcher et al., 2020) focused on a phase I dose-escalation trial of uprosertib in combination with trametinib in patients with solid tumors. This study aimed to determine the safety, tolerability, and recommended phase II doses for patients with specific types of cancer. However, the study found that continuous and intermittent dosing of trametinib in combination with uprosertib was not well-tolerated, and minimal clinical activity was observed in all schedules tested.

2. Resistance to Cancer Treatment

Another aspect of research on uprosertib hydrochloride involves its resistance mechanisms in cancer treatment. (Barnes et al., 2020) investigated how lactic acidosis induces resistance to uprosertib in colon cancer cells. The study found that lactic acid-induced resistance to uprosertib was characterized by increased cell survival and reduced apoptosis, suggesting that inhibiting lactate transport or oxidative metabolism could potentially reverse this resistance.

3. Drug Resistance in Breast Cancer

Uprosertib is also being studied for its role in overcoming drug resistance in breast cancer. A comprehensive review by (Kaboli et al., 2020) discusses the potential of uprosertib as part of Akt-targeted therapy in breast cancer treatment. The review addresses the challenges of chemoresistance in breast cancer and the role of Akt inhibitors like uprosertib in potentially controlling cancer progression and immunosuppression.

Safety And Hazards

Uprosertib is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

properties

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPFKCIDRPWAFU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uprosertib hydrochloride

CAS RN

1047635-80-2
Record name Uprosertib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UPROSERTIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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